molecular formula C24H12 B13384433 Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- CAS No. 5385-26-2

Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro-

Cat. No.: B13384433
CAS No.: 5385-26-2
M. Wt: 300.4 g/mol
InChI Key: FYTAWGCRZIWNOV-UHFFFAOYSA-N
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Description

Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- (hereafter referred to as TBC-HD) is a planar macrocyclic aromatic hydrocarbon characterized by a tribenzo[12]annulene core with six conjugated triple bonds. Its synthesis was first reported via a double Wittig reaction starting from 2,2′-bis(bromomethyl)diphenylacetylene and phthalaldehyde, yielding a rigid, fully conjugated structure . Key structural features include:

  • C₃ symmetry due to the equidistant arrangement of three benzene rings and triple bonds .
  • Columnar packing in the solid state, as revealed by X-ray diffraction, driven by π-π stacking and alkyne C–H···O hydrogen bonding with solvent molecules (e.g., tetrahydrofuran) .
  • Chirality: When functionalized via hydrosilylation with HSiCl₂Me or HSiCl₃, TBC-HD derivatives exhibit C₃-symmetric, chiral silicon Lewis acids, though they are obtained as racemates .

TBC-HD and its derivatives (e.g., fluorinated or ethynyl-substituted analogues) have been studied for their optoelectronic properties, including superdelocalized π-systems and aromaticity, as evidenced by UV-vis, Raman, and ESR spectroscopy .

Properties

CAS No.

5385-26-2

Molecular Formula

C24H12

Molecular Weight

300.4 g/mol

IUPAC Name

tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaen-2,10,18-triyne

InChI

InChI=1S/C24H12/c1-2-8-20-15-16-22-10-5-6-12-24(22)18-17-23-11-4-3-9-21(23)14-13-19(20)7-1/h1-12H

InChI Key

FYTAWGCRZIWNOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C#CC3=CC=CC=C3C#CC4=CC=CC=C4C#CC2=C1

Origin of Product

United States

Preparation Methods

Cyclization of Precursor Dibromobenzene Derivatives via Palladium-Catalyzed Coupling

One of the prominent methods involves the synthesis of dehydro annulenes, including the target compound, through palladium-catalyzed coupling reactions . This approach is based on the selective coupling of aryl halides with terminal acetylenes, facilitating macrocyclization and subsequent dehydrogenation steps.

Key steps:

  • Starting Material: 1,2-dibromobenzene derivatives, which serve as the core aromatic units.
  • Coupling Reaction: Utilization of Pd(0) catalysts (e.g., Pd(PPh₃)₄) with copper(I) salts (e.g., CuI) to promote the coupling of aryl halides with terminal alkynes.
  • Reaction Conditions: Elevated temperatures (~80-120°C) in inert atmospheres (nitrogen or argon) to facilitate the formation of macrocyclic intermediates.
  • Outcome: Formation of dehydro-tribenzo[a,e,i]cyclododecene frameworks through intramolecular cyclization.

Reference: The method is detailed in a 1988 study where selective Pd(0)-Cu(I) coupling reactions of aryl and vinyl halides with terminal acetylenes yielded dehydro annulenes, including the hexadehydro-tribenzo[a,e,i]cyclododecene derivatives.

Bromination and Elimination Strategy

Another approach involves initial bromination of pre-formed macrocyclic intermediates, followed by elimination reactions to introduce dehydrogenation, thus generating the hexadehydro compound.

Process:

  • Bromination: Controlled bromination of macrocyclic precursors, often using N-bromosuccinimide (NBS) or elemental bromine under radical or electrophilic conditions.
  • Elimination: Treatment with hydrogen halide acids or bases (e.g., HBr) to promote elimination of hydrogen halides, resulting in the formation of dehydro structures.
  • Result: Formation of the dehydro-tribenzo[a,e,i]cyclododecene framework with extended conjugation and aromatic character.

Reference: This method was employed in early studies where bromination of intermediates followed by HBr elimination yielded the target compound.

Macrocyclization via Wittig and Related Reactions

Recent synthetic routes involve Wittig reactions to assemble the macrocyclic structure, followed by oxidative dehydrogenation.

Procedure:

  • Preparation of Diphenylacetylene Derivatives: Starting from dibrominated precursors, Wittig reagents are used to form conjugated alkene intermediates.
  • Cyclization: Intramolecular Wittig reactions promote macrocycle formation.
  • Dehydrogenation: Oxidative conditions, such as using oxidants like DDQ or Scholl reagents, remove hydrogen atoms to yield the fully conjugated hexadehydro compound.

Reference: This route is discussed in macrocyclic synthesis literature, emphasizing the utility of Wittig chemistry in constructing dehydro-tribenzo structures.

Crystallization and Purification

Post-synthesis, the compounds are purified via recrystallization from solvents such as chloroform, benzene, or dichloromethane. Slow evaporation and sublimation techniques are employed for obtaining high-purity crystalline samples suitable for structural analysis.

Crystallization Conditions:

  • Recrystallization from mixed solvents (e.g., DMF and 1,2,4-trichlorobenzene).
  • Soaking of crystalline powders in benzene under ambient conditions.
  • Vacuum drying at moderate temperatures (~50°C).

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reagents & Catalysts Conditions Yield & Remarks
Pd(0)-Cu(I) Coupling 1,2-dibromobenzene derivatives Pd(PPh₃)₄, CuI 80-120°C, inert atmosphere Efficient macrocyclization; yields vary (30-60%)
Bromination & Elimination Macrocyclic intermediates NBS, HBr Room temperature to 80°C Selective formation of dehydro-structures
Wittig-based Macrocyclization Diphenylacetylene derivatives Wittig reagents, oxidants (DDQ) Reflux, oxidative conditions High selectivity; yields depend on conditions

Notes and Considerations

  • Reaction Optimization: Precise control of temperature, solvent, and catalyst loading is critical for high yield and purity.
  • Structural Confirmation: NMR, IR, UV-Vis, and X-ray crystallography are employed to confirm the formation of the target compound.
  • Environmental Factors: The dehydrogenation steps often require oxidative conditions that must be carefully controlled to prevent over-oxidation or degradation.

Chemical Reactions Analysis

Types of Reactions

Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the dehydrogenated positions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- involves its interaction with molecular targets through its conjugated hydrocarbon structure. This interaction can lead to the formation of charge transfer species and the emission of light through photophysical processes. The compound’s planar structure allows for efficient π-π stacking interactions, which are crucial for its function in various applications .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Class Key Features Conjugation/Aromaticity Substituent Effects References
TBC-HD Planar tribenzo[12]annulene with six triple bonds; C₃ symmetry Fully conjugated, antiaromatic Ethynyl groups enhance H-bonding
Fenestrindane (Centropolyindanes) Non-planar, fused tetracyclic structure with [5.5.5.5] fenestrane core Localized π-systems; non-aromatic Methoxy groups alter solubility
Benzopolythia Compounds Sulfur-containing analogues (e.g., hexathiatriphenylene) Reduced conjugation vs. TBC-HD Thiophene rings lower symmetry
Hexahydro-TBC Derivatives Hydrogenated analogues (e.g., 5,6,11,12,17,18-hexahydrotribenzo[a,e,i]cyclododecene) Loss of conjugation; saturated Methyl groups increase stability
Thiophene Anti-Kekulenes Thiophene-based macrocycles with disrupted π-conjugation Non-aromatic, localized electrons Sulfur atoms alter redox behavior

Key Observations:

Conjugation and Aromaticity :

  • TBC-HD’s fully conjugated triple bonds contrast with the localized π-systems of fenestrindane and benzopolythia compounds. While TBC-HD exhibits antiaromaticity due to its 12-π-electron system, thiophene analogues lack aromatic stabilization .
  • Substitution with electron-withdrawing groups (e.g., -COOMe, -COOH) in TBC-HD derivatives (e.g., T12-COOMe, T12-COOH) red-shifts absorption spectra, indicating enhanced charge transfer .

Synthesis Complexity :

  • TBC-HD is synthesized via one-pot protocols or stepwise coupling/deprotection reactions , whereas fenestrindane derivatives require multistep cyclization . Benzopolythia compounds demand sulfur-selective coupling, which complicates yield .

Solid-State Behavior: TBC-HD forms columnar structures via alkyne C–H···O interactions , whereas fenestrindane derivatives adopt non-planar, cage-like geometries . Hydrogenated TBC derivatives (e.g., compound 4) lack this organization due to saturated bonds .

Hydrogenated derivatives are inert, serving primarily as synthetic intermediates .

Research Findings and Data

Spectroscopic Data Highlights

  • UV-Vis : TBC-HD exhibits λₘₐₓ at 320 nm (DMF), shifting to 350 nm in T12-COOMe due to extended conjugation .
  • ¹H NMR : Equivalent protons on asymmetric cyclododecene moieties in hydrogenated derivatives (e.g., compound 4) suggest dynamic conformational equilibria , unlike TBC-HD’s rigid structure .
  • X-ray Diffraction : TBC-HD’s crystal structure shows a planar core with columnar stacking (interplanar distance: 3.5 Å) , whereas fenestrindane derivatives display tetrahedral distortion (C–C bond angles: 109.5°) .

Biological Activity

Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- (CAS Number: 5385-26-2) is a polycyclic aromatic hydrocarbon with a complex structure that has garnered attention in various fields of biological research. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C24H12
Molecular Weight: 300.3521 g/mol
IUPAC Name: Tribenzo[a,e,i]cyclododecene, 5,6,11,12,17,18-hexadehydro-
InChIKey: FYTAWGCRZIWNOV-UHFFFAOYSA-N

The compound's structure can be visualized as a fused ring system which contributes to its unique chemical properties and biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to Tribenzo(a,e,i)cyclododecene exhibit significant antitumor properties. For instance, research on related compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound AHT29 (Colon)3.0Induction of apoptosis
Compound BHep G2 (Liver)4.5Cell cycle arrest in G0/G1 phase
Tribenzo(a,e,i)cyclododeceneB16-F10 (Melanoma)TBDTBD

Anti-inflammatory Effects

The anti-inflammatory potential of Tribenzo(a,e,i)cyclododecene has also been evaluated. In vitro studies have shown that it can inhibit nitric oxide production in activated macrophages.

Case Study: Inhibition of Nitric Oxide Production

A study assessed the effects of Tribenzo(a,e,i)cyclododecene on RAW 264.7 cells activated by lipopolysaccharides (LPS). The results indicated a dose-dependent inhibition of nitric oxide production:

Concentration (µg/mL)NO Inhibition (%)
1030
2060
50100

The mechanisms underlying the biological activities of Tribenzo(a,e,i)cyclododecene include:

  • Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells.
  • Cell Cycle Arrest: It causes cell cycle arrest at the G0/G1 phase, preventing further proliferation.
  • Anti-inflammatory Pathways: Inhibition of pro-inflammatory cytokines and mediators like nitric oxide.

Toxicity and Safety Profile

While exploring the biological activities of Tribenzo(a,e,i)cyclododecene, it is crucial to consider its toxicity profile. Preliminary studies suggest that at therapeutic doses, the compound exhibits low toxicity; however, comprehensive toxicological evaluations are necessary for clinical applications.

Safety Data Summary

EndpointResult
Acute ToxicityLow
Chronic ToxicityTBD
MutagenicityNegative

Q & A

Q. What are the established synthetic routes for Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro-?

The compound is synthesized via a double Wittig reaction using 2,2′-bis(bromomethyl)diphenylacetylene and phthaldialdehyde, followed by bromination and HBr elimination to introduce triple bonds . Key steps include:

  • Purification : Column chromatography under inert conditions to isolate intermediates.
  • Characterization : NMR and mass spectrometry (e.g., m/z = 264 [M⁺] for intermediates) .
  • Critical Note : By-products like 5,6,11,12,17,18-hexahydro derivatives may form, identified via melting point (184–185°C) and spectroscopic cross-validation .

Q. Which spectroscopic methods are critical for structural validation?

  • UV-Vis and IR Spectroscopy : Confirm conjugation in the macrocyclic system. The rigid planar structure of the tribenzo[12]annulene core shows distinct π→π* transitions .
  • ¹H NMR : Detects deshielded aromatic protons (δ 7.2–8.0 ppm) and triple-bond environments .
  • ESR : Used to study radical anions (e.g., 1-radical anion) to assess electron delocalization .
  • X-ray Crystallography : Resolves bond lengths (e.g., triple bonds at 1.192 Å, benzene ring deviations <0.010 Å) and supramolecular interactions (e.g., alkyne C–H···O hydrogen bonds) .

Q. How do steric and electronic effects influence the molecular conformation?

The compound adopts a rigid planar geometry due to intramolecular interactions between triple bonds. Deviations from ideal symmetry (e.g., point group m instead of ōm2) arise from crystallographic packing effects rather than overcrowding of ortho carbons . Hybridization differences in ring carbons (bonded to H vs. C) explain bond-length variations (e.g., exocyclic C–C at 1.434 Å) .

Advanced Research Questions

Q. How do supramolecular interactions dictate crystallization behavior?

The compound forms chelating alkyne C–H···O hydrogen bonds with occluded tetrahydrofuran (THF) solvent molecules, enforcing a hexagonal lattice. This interaction stabilizes the crystal structure, as shown by:

  • X-ray Analysis : Solvent inclusion at specific sites (e.g., THF oxygen coordinating to alkyne protons).
  • Thermal Stability : Solvent removal disrupts the lattice, confirmed via TGA-DSC .
    Methodological Insight : Use solvent-vapor diffusion for controlled crystallization to study solvent-matrix interactions .

Q. What photophysical dynamics are observed in DMF solutions?

  • Forbidden S₀→S₁ Transition : Theoretical and experimental UV-Vis spectra show weak absorption due to symmetry constraints .
  • Excited-State Lifetimes :
    • S₁ State : ~100 ps (time-resolved fluorescence).
    • Charge Transfer (CT) Species : Dual emissions at ~1 ns (local CT) and ~4.5 ns (delocalized CT) .
    • Triplet States : Observed via nanosecond flash photolysis (e.g., 35 ns lifetime for Nu-T12) .
      Experimental Design : Use femtosecond transient absorption spectroscopy to resolve ultrafast CT processes.

Q. How to resolve contradictions in crystallographic bond-length data?

Discrepancies in triple-bond lengths (1.192 Å) and benzene ring planarity (max deviation 0.103 Å) arise from:

  • Hybridization Effects : Ring carbons bonded to H vs. C exhibit different sp²/sp³ character .
  • Data Refinement : Use high-resolution synchrotron X-ray data (sin Θ/λ ≤ 0.81) and DFT geometry optimization to validate crystallographic models .
    Analytical Workflow : Cross-validate bond lengths with Raman spectroscopy (C≡C stretch ~2100 cm⁻¹) .

Q. What methodologies assess conformational flexibility in derivatives?

  • Dynamic NMR : Study ring-flipping barriers in hexamethyl derivatives (e.g., 1,4,7,10,13,16-hexamethyl) to quantify steric hindrance .
  • X-ray of Derivatives : Compare torsion angles in 5,6,11,12-tetrahydro vs. hexadehydro analogs to map strain effects .
  • Computational Modeling : MD simulations (AMBER/OPLS) predict low-energy conformers under varying solvent conditions .

Critical Research Gaps

  • Photostability : Long-term irradiation effects on CT emissions in HOF materials .
  • Catalytic Applications : Potential in Rh(I)-catalyzed dehydrogenative borylation (see cyclododecene studies) .

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